- Preparation of 3-chloro-4-methylaniline from 3-chloro-4-methyl nitrobenzene via catalytic hydrogenation, China, , ,
Cas no 95-74-9 (3-Chloro-4-methylaniline)
3-Chloro-4-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-methylaniline
- 2-chloro-4-aminotoluene
- 4-Amino-2-chlorotoluene
- 3-Chloro-p-toluidine
- 1-amino-3-chloro-4-methylbenzene
- 2B oil
- 2-chloro-4-amino-toluene
- 2-CHLORO-4-TOLUIDINE
- 3-CHLOR-4-METHYLANILIN
- 3-Chloro-4-methylanilin
- 3-CHLORO-4-METHYLANILINE D
- 3-chloro-4-methylphenylamine
- 4-methyl-3-chloroaniline
- 4-methyl-5-chloroanili
- CPT
- cpt[qr]
- DKC 1347
- DRC 1339
- drc1347
- O-CHLORO-P-TOLUIDINE
- OCPT
- starlicide
- 3-Amino-2-chlorotoluene
- 3-Chloro-4-methyl-benzenamine
- 3-CPT
- Benzenamine, 3-chloro-4-methyl-
- 3-Chloro-4-methylbenzenamine
- p-Toluidine, 3-chloro-
- DRC 1347
- 3-chloro-4-methyl aniline
- 3-chloro-4-methyl-phenylamine
- 3-Chloro-para-Toluidine
- ortho chloro para toluidine
- 3-Chloro-4-methylbenzenamine (ACI)
- p-Toluidine, 3-chloro- (8CI)
- NSC 96620
- 3-Chloro-4-methylaniline,98%
- AKOS000119158
- 1Amino3chloro4methylbenzene
- Aniline, 3-chloro-4-methyl-
- BRN 0636511
- NCGC00091083-02
- D77417
- Tox21_302755
- NCI-C02040
- NCGC00259420-01
- HMS3055G10
- Z57127543
- EC 202-446-3
- CS-M1324
- 827571-80-2
- NS00005824
- MLS002303000
- 4-AMINO-2-CHLOROTOLUENE [HSDB]
- SMR001252231
- DB-024297
- 3-chloro-4-toluidine
- EINECS 202-446-3
- 4Methyl3chloroaniline
- CCRIS 152
- NSC-96620
- NCGC00091083-01
- 4Amino2chlorotoluene
- CHEMBL1374337
- 95-74-9
- 3Chloro4methylbenzenamine
- NSC96620
- WLN: ZR CG D1
- 3Chloro4methylaniline
- DTXCID60286
- NCGC00256599-01
- o-Chlor-p-toluidin
- Q7602061
- Tox21_201871
- DTXSID0020286
- 3-chloranyl-4-methyl-aniline
- UNII-32Y306W7BQ
- Benzenamine, 3chloro4methyl
- 3-chloro 4-methylaniline
- 3-?Chloro-?4-?methylaniline
- HSDB 2060
- MFCD00007773
- W-100160
- 3-Chloro-4-methylaniline, 98%
- A845453
- 32Y306W7BQ
- 3-Chloro-4-methylaniline, PESTANAL(R), analytical standard
- TS-01846
- 2-Chloro-4-aminotoluene, 98%
- CHEBI:37824
- STR02553
- SCHEMBL349538
- EN300-18377
- 2Chloro4aminotoluene
- F2190-0474
- CAS-95-74-9
- pToluidine, 3chloro
- 2-Chlor-4-aminotoluol
- 4-12-00-01985 (Beilstein Handbook Reference)
- 3Chloro4methylphenylamine
- 4-AMINO-2-CHLOROTOLUENE[HSDB]
- 4-Amino-2-chlor-1-methylbenzol
- STK943762
-
- MDL: MFCD00007773
- Inchi: 1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
- InChI Key: RQKFYFNZSHWXAW-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC=C(N)C=1
- BRN: 06
Computed Properties
- Exact Mass: 141.03500
- Monoisotopic Mass: 141.0345270 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 141.60
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Yellow or brown liquid
- Density: 1.167 g/mL at 25 °C
- Melting Point: 24-25 °C (lit.)
- Boiling Point: 244°C(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.584(lit.)
- Solubility: less than 1 mg/mL at 72° F (NTP, 1992)
- Water Partition Coefficient: 1 g/L (20 ºC)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acids, acid anhydrides, chloroformates, reducing agents.
- PSA: 26.02000
- LogP: 2.81180
- Vapor Pressure: 0.085 mm Hg at 77 °F (NTP, 1992)
- FEMA: 3596
- Sensitiveness: Sensitive to light
- Solubility: Soluble in ethanol or benzene, slightly soluble in hot water, insoluble in cold water.
3-Chloro-4-methylaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H311,H315,H317,H319,H410
- Warning Statement: P273,P280,P301+P310,P305+P351+P338,P312,P501
- Hazardous Material transportation number:UN 2239 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 24/25-36/38-43-50/53
- Safety Instruction: S36/37/39-S45-S61-S60-S36/37-S26
- RTECS:XU5111000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R36/37/38; R50/53
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
3-Chloro-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0538-500g |
3-Chloro-4-methylaniline |
95-74-9 | 97.0%(GC) | 500g |
¥690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0538-25g |
3-Chloro-4-methylaniline |
95-74-9 | 97.0%(GC) | 25g |
¥120.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO163-500g |
3-Chloro-4-methylaniline |
95-74-9 | 98% | 500g |
¥218.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO163-100g |
3-Chloro-4-methylaniline |
95-74-9 | 98% | 100g |
¥70.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106531-1g |
3-Chloro-4-methylaniline |
95-74-9 | 1g |
¥205.90 | 2023-09-03 | ||
| Fluorochem | 024181-100g |
3-Chloro-4-methylaniline |
95-74-9 | 98% | 100g |
£12.00 | 2022-03-01 | |
| Fluorochem | 024181-250g |
3-Chloro-4-methylaniline |
95-74-9 | 98% | 250g |
£28.00 | 2022-03-01 | |
| Fluorochem | 024181-1kg |
3-Chloro-4-methylaniline |
95-74-9 | 98% | 1kg |
£74.00 | 2022-03-01 | |
| Alichem | A013027440-250mg |
3-Chloro-4-methylaniline |
95-74-9 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A013027440-500mg |
3-Chloro-4-methylaniline |
95-74-9 | 97% | 500mg |
$855.75 | 2023-08-31 |
3-Chloro-4-methylaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: rel-(2R,3S)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine , rel-(2R,3R)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine Solvents: Toluene , Tetrahydrofuran ; rt; rt → -45 °C; 2 h, -45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Chemoselective preparation of arylamines and phenols by rapid heteroatom transfer utilizing N-H, N-alkyl or N-benzyl oxaziridines as efficient multifunctional reagents for the direct primary amination and hydroxylation of arylmetal reagents, United States, , ,
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688
Production Method 6
- Boosting catalytic selectivity through precise spatial control of catalysts at Pickering emulsion droplet interface, Journal of the American Chemical Society, 2023, 145(4), 2511-2522
Production Method 7
Production Method 8
1.2 Reagents: Hydrogen ; 2 h, 1.1 MPa, 110 °C
1.3 Reagents: Hydrogen ; 1 MPa, 100 °C
- Highly selective iridium/carbon catalyst and its preparation and application, China, , ,
Production Method 9
1.2 Reagents: Hydrogen
- Method for preparing 3-chloro-4-methylaniline, China, , ,
Production Method 10
Production Method 11
1.2 Solvents: Methanol ; 100 min, 1 MPa, 55 °C
- Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel, Shiyou Huagong, 2011, 40(6), 630-634
Production Method 12
Production Method 13
- Copper-Based Intermetallic Electride Catalyst for Chemoselective Hydrogenation Reactions, Journal of the American Chemical Society, 2017, 139(47), 17089-17097
Production Method 14
Production Method 15
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction using iron powder as catalyst under mild conditions, Tetrahedron Letters, 2017, 58(37), 3646-3649
Production Method 16
- Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water, Journal of Organic Chemistry, 2011, 76(17), 7235-7239
Production Method 17
Production Method 18
- Decoration of Pd Nanoparticles with N and S Doped Carbon Quantum Dots as a Robust Catalyst for the Chemoselective Hydrogenation Reaction, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8542-8553
Production Method 19
Production Method 20
3-Chloro-4-methylaniline Raw materials
- 4-Bromo-2-chloro-1-methylbenzene
- Magnesium, bromo(3-chloro-4-methylphenyl)-
- 3-Chloro-N-methylaniline
- 2-Chloro-4-nitrotoluene
- 4-Azido-2-chloro-1-methylbenzene
3-Chloro-4-methylaniline Preparation Products
3-Chloro-4-methylaniline Suppliers
3-Chloro-4-methylaniline Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-Chloro-4-methylaniline
3-Chloro-4-methylaniline: A Versatile Chemical Building Block in Modern Chemistry
3-Chloro-4-methylaniline (CAS No. 95-74-9) is a key aromatic amine compound with a unique molecular structure that has garnered significant attention in both academic and industrial research settings. This compound, also known as 4-methyl-3-chloroaniline, features a benzene ring substituted with a methyl group at the para position and a chlorine atom at the meta position. Its chemical formula, C7H8ClN, reflects its structural simplicity, yet its reactivity and functional versatility have made it an essential intermediate in a wide range of chemical syntheses.
The synthesis of 3-chloro-4-methylaniline typically involves the chlorination of 4-methylaniline under controlled conditions, a process that has been optimized in recent years to enhance yield and reduce byproduct formation. Recent studies published in Organic Process Research & Development (2023) have demonstrated that using supported catalysts such as Fe3O4/SiO2 can achieve high selectivity (92%) in the chlorination step, addressing a longstanding challenge in the production of substituted anilines. This advancement has significantly improved the scalability of the compound for large-scale applications in pharmaceutical and agrochemical industries.
In the field of medicinal chemistry, 3-chloro-4-methylaniline has emerged as a critical scaffold for the development of novel antineoplastic agents and neuroprotective compounds. A 2022 study in Journal of Medicinal Chemistry highlighted its role as a building block in the synthesis of arylamine-based kinase inhibitors, which are now being explored for their potential in targeting tyrosine kinase receptors involved in cancer progression. Researchers have reported that substituting the chlorine atom with other halogens or functional groups can modulate the compound's lipophilicity and metabolic stability, properties that are crucial for drug development.
Recent advancements in green chemistry have also focused on the application of 3-chloro-4-methylaniline in sustainable processes. A notable example is its use as a precursor in the synthesis of biodegradable polymers with enhanced thermal stability. As reported in ACS Sustainable Chemistry & Engineering (2023), incorporating this compound into polyurethane formulations has led to materials with improved hydrolytic resistance while maintaining low toxicity profiles. This aligns with the growing demand for environmentally friendly materials in packaging and biomedical applications.
The reactivity of 3-chloro-4-methylaniline has also been leveraged in the development of electrochemical sensors for detecting heavy metal ions in aqueous environments. A 2023 paper in Sensors and Actuators B: Chemical demonstrated that functionalizing this compound with thiol groups enhances its affinity for mercury(II) ions, enabling the creation of highly sensitive detection systems with limit of detection values as low as 0.1 ppb. This application underscores the compound's versatility beyond traditional chemical synthesis.
In the domain of materials science, researchers have explored the use of 3-chloro-4-methylaniline as a precursor for conducting polymers. A study published in Advanced Materials (2023) described its role in the synthesis of polyaniline derivatives with tunable electrical conductivity and mechanical flexibility. These materials have shown promise in flexible electronics and energy storage devices, particularly when combined with graphene oxide to form composite materials with enhanced performance characteristics.
The compound's electronic properties have also attracted interest in the field of organic electronics. A 2023 investigation in Journal of Materials Chemistry C revealed that 3-chloro-4-methylaniline can be used to fabricate organic field-effect transistors with improved carrier mobility when incorporated into copolymer matrices. This finding has potential implications for the development of low-cost, large-area electronic devices for applications such as flexible displays and wearable sensors.
From an environmental perspective, the biodegradation kinetics of 3-chloro-4-methylaniline have been studied extensively to assess its ecological impact. Research conducted by the European Chemicals Agency (2023) indicated that under aerobic conditions, the compound undergoes enzymatic hydrolysis with a half-life of approximately 14 days in aqueous systems. This relatively rapid degradation rate, coupled with low bioaccumulation potential, positions it as a safer alternative to more persistent aromatic amines in industrial processes.
Looking ahead, the computational modeling of 3-chloro-4-methylaniline has become an integral part of its research trajectory. Density functional theory (DFT) calculations published in Chemical Science (2023) have provided detailed insights into its electronic structure and reaction mechanisms, enabling the design of more efficient synthetic routes. These models have also been instrumental in predicting the solubility behavior of the compound in various solvents, a critical parameter for optimizing reaction conditions in industrial settings.
The analytical chemistry community has also made significant strides in developing high-throughput screening methods for 3-chloro-4-methylaniline-based compounds. A 2023 paper in Analyst described the use of surface-enhanced Raman spectroscopy (SERS) to detect trace amounts of this compound in complex mixtures, achieving a detection limit of 10-8 M. This technique has proven particularly valuable in quality control processes for pharmaceutical and chemical manufacturing.
As research on 3-chloro-4-methylaniline continues to evolve, its role as a molecular scaffold for innovation remains undeniable. From drug discovery to material engineering, this compound exemplifies how a single molecule can serve as a cornerstone for interdisciplinary advancements. The ongoing exploration of its chemical reactivity and physical properties ensures that its applications will continue to expand, driven by the collaborative efforts of chemists, engineers, and environmental scientists.
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